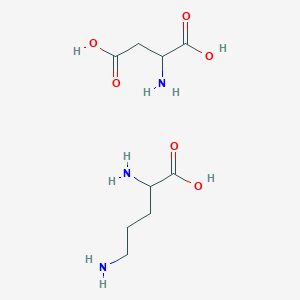

Aspartic acid; ornithine

Description

Contextual Importance in Central Metabolic Networks

Aspartate and ornithine are centrally positioned within key metabolic networks, most notably the urea (B33335) cycle and its connections to the citric acid cycle (TCA cycle). The urea cycle is the primary pathway for the disposal of excess nitrogen, primarily in the form of ammonia (B1221849), which is toxic to the central nervous system. patsnap.compatsnap.comuomisan.edu.iq This cycle predominantly occurs in the liver and is essential for maintaining nitrogen homeostasis. creative-proteomics.comuomisan.edu.iq

Ornithine acts as a crucial intermediate and a catalyst within the urea cycle. wikipedia.orgpatsnap.com It combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline, a reaction catalyzed by ornithine transcarbamylase. wikipedia.orgpatsnap.com After a series of reactions, ornithine is regenerated, allowing the cycle to continue. wikipedia.org Therefore, ornithine is indispensable for the detoxification of ammonia into the less toxic compound, urea. patsnap.com

Aspartate plays a direct role in the urea cycle by donating the second amino group that is incorporated into the urea molecule. uomisan.edu.iqnih.gov This occurs through the condensation of citrulline and aspartate to form argininosuccinate (B1211890), a reaction catalyzed by argininosuccinate synthetase. nih.govwikipedia.org

The urea cycle is intricately linked to the citric acid cycle, a central pathway for cellular energy production. wikipedia.org Fumarate (B1241708), a byproduct of the argininosuccinate cleavage in the urea cycle, is an intermediate of the TCA cycle. nih.govwikipedia.org This link, sometimes referred to as the "Krebs Bicycle," allows for the exchange of intermediates between the two cycles. Oxaloacetate from the TCA cycle can be transaminated to form aspartate, which then enters the urea cycle. nih.govresearchgate.net Conversely, the fumarate produced in the urea cycle can be converted to malate (B86768) and then to oxaloacetate, replenishing the TCA cycle intermediates. wikipedia.org This interconnectedness ensures a regulated flow of nitrogen for excretion while maintaining cellular energy status.

Interactive Data Table: Key Reactions of Aspartate and Ornithine in the Urea Cycle

| Reactants | Enzyme | Product(s) | Metabolic Pathway |

| Ornithine + Carbamoyl phosphate | Ornithine transcarbamylase | Citrulline | Urea Cycle |

| Citrulline + Aspartate + ATP | Argininosuccinate synthetase | Argininosuccinate | Urea Cycle |

| Argininosuccinate | Argininosuccinate lyase | Arginine + Fumarate | Urea Cycle |

| Arginine | Arginase | Ornithine + Urea | Urea Cycle |

| Oxaloacetate + Glutamate (B1630785) | Aspartate transaminase | Aspartate + α-ketoglutarate | TCA Cycle/Amino Acid Metabolism |

Overview of Interconnectedness in Amino Acid Homeostasis

Ornithine serves as a precursor for the synthesis of other important molecules. patsnap.comnih.gov It can be converted to proline and glutamate, two other amino acids with diverse physiological roles. patsnap.com Furthermore, ornithine is the starting point for the synthesis of polyamines such as putrescine, spermine (B22157), and spermidine (B129725). patsnap.comdrugbank.com Polyamines are essential for cell division, DNA stability, and tissue growth. patsnap.com

Aspartate is also a versatile precursor. It is a member of one of the major families of amino acid biosynthesis, giving rise to methionine, threonine, lysine, and isoleucine in plants and bacteria. researchgate.netmdpi.com In mammals, while some of these are essential amino acids, aspartate remains a key intermediate. It is also a crucial component in the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. researchgate.net

The metabolism of ornithine and aspartate is closely linked to that of other amino acids. For instance, the synthesis of aspartate via transamination requires glutamate, which itself is a central hub in nitrogen metabolism. uomisan.edu.iqnih.gov The synthesis of ornithine is derived from arginine, another key amino acid in the urea cycle. wikipedia.orgdrugbank.com This intricate web of interconnected pathways ensures that the levels of individual amino acids are maintained in a dynamic equilibrium, responding to the physiological demands of the organism.

Interactive Data Table: Research Findings on the Metabolic Roles of Aspartate and Ornithine

| Amino Acid | Key Metabolic Role | Precursor For | Interacting Pathways | Research Focus |

| Ornithine | Urea Cycle Intermediate | Proline, Glutamate, Polyamines (Putrescine, Spermine, Spermidine) | Citric Acid Cycle, Polyamine Synthesis | Ammonia detoxification, cell growth and proliferation. patsnap.comnih.govdrugbank.com |

| Aspartate | Nitrogen donor in Urea Cycle | Methionine, Threonine, Lysine, Isoleucine (in plants/bacteria), Nucleotides | Citric Acid Cycle, Nucleotide Synthesis | Ammonia detoxification, biosynthesis of essential molecules. uomisan.edu.iqnih.govresearchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

2-aminobutanedioic acid;2,5-diaminopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUZXIMQZIMPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis Pathways and Intermediary Metabolism of Aspartate and Ornithine

Aspartate Biosynthesis and Metabolic Derivatives

Aspartate is a non-essential amino acid derived from central metabolic intermediates. Its synthesis and conversion are pivotal for numerous downstream biosynthetic pathways.

The primary pathway for aspartate biosynthesis is the transamination of the citric acid cycle (TCA cycle) intermediate, oxaloacetate. smpdb.canih.govproteopedia.org This reversible reaction is catalyzed by the enzyme aspartate aminotransferase (also known as aspartate transaminase), which facilitates the transfer of an amino group from a donor molecule, commonly glutamate (B1630785), to oxaloacetate. researchgate.net The reaction yields aspartate and α-ketoglutarate. researchgate.net This process is a key link between amino acid metabolism and the central carbon metabolism of the TCA cycle. proteopedia.orgnih.gov The ready interconversion between aspartate and oxaloacetate is also fundamental to the malate-aspartate shuttle, a crucial system for transferring reducing equivalents into the mitochondria. smpdb.ca

Aspartate serves as the common precursor for a family of amino acids, which includes several that are essential for humans and other animals. nih.govnih.govresearchgate.netyoutube.com This "aspartate family" of amino acids consists of lysine, methionine, threonine, and isoleucine. proteopedia.orgnih.govyoutube.com In addition to these essential amino acids, aspartate is a direct precursor to asparagine through a reaction catalyzed by asparagine synthetase. smpdb.canih.gov The biosynthetic pathway leading to lysine, methionine, and threonine is highly branched, beginning with the phosphorylation of aspartate. youtube.com Threonine, in turn, serves as the substrate for the synthesis of isoleucine. proteopedia.org The regulation of these branched pathways is complex, often involving feedback inhibition at multiple steps to control the flux towards each specific amino acid. proteopedia.org

The synthesis of aspartate is directly dependent on the availability of its precursor, oxaloacetate. Anaplerotic reactions are metabolic reactions that replenish intermediates of the TCA cycle that have been extracted for biosynthesis. wikipedia.org Since oxaloacetate is a key intermediate in the TCA cycle, its concentration must be maintained to support both energy production and biosynthetic demands. wikipedia.orgku.dk The most significant anaplerotic reaction for replenishing oxaloacetate is the carboxylation of pyruvate (B1213749), a reaction catalyzed by the enzyme pyruvate carboxylase. researchgate.netwikipedia.org This reaction is crucial for providing the carbon skeletons necessary for the de novo synthesis of aspartate. researchgate.net Other anaplerotic pathways that can supply oxaloacetate include the degradation of certain amino acids, such as isoleucine, valine, and threonine, and the conversion of glutamate to α-ketoglutarate, which then proceeds through the TCA cycle to form oxaloacetate. researchgate.netresearchgate.net

Table 1: Key Enzymes and Reactions in Aspartate Biosynthesis and Derivation

| Enzyme | Precursor(s) | Product(s) | Metabolic Pathway |

|---|---|---|---|

| Aspartate Aminotransferase | Oxaloacetate, Glutamate | Aspartate, α-Ketoglutarate | Aspartate Biosynthesis |

| Asparagine Synthetase | Aspartate, Glutamine, ATP | Asparagine, Glutamate, AMP, PPi | Asparagine Biosynthesis |

| Aspartate Kinase | Aspartate | β-Aspartyl-phosphate | First step in the branched pathway to Lysine, Methionine, & Threonine |

| Pyruvate Carboxylase | Pyruvate, HCO3-, ATP | Oxaloacetate, ADP, Pi | Anaplerosis |

Ornithine Biosynthesis and Metabolic Fates

Ornithine is a non-proteinogenic amino acid that plays a central role in the urea (B33335) cycle and as a precursor for the synthesis of polyamines and other amino acids.

In many microorganisms, including prokaryotes like Corynebacterium glutamicum and Lactococcus lactis, ornithine is synthesized from glutamate. nih.govresearchgate.net This pathway involves a series of enzymatic steps, beginning with the acetylation of the amino group of glutamate to form N-acetylglutamate. This initial step is a key regulatory point, often subject to feedback inhibition by arginine. nih.gov The N-acetylglutamate is then phosphorylated and reduced to form N-acetylglutamate-semialdehyde. A subsequent transamination reaction yields N-acetylornithine, which is finally deacetylated to produce ornithine. In some eukaryotes, such as yeast, pathways for producing ornithine from glutamate also exist and are subject to genetic and metabolic engineering to improve yields. dtu.dk Ornithine can also serve as a precursor for proline biosynthesis in mammalian cells, a pathway that involves the reversible transamination of ornithine to pyrroline-5-carboxylate, the immediate precursor of proline. nih.gov

In ureotelic animals, the primary source of ornithine is the hydrolysis of the amino acid arginine. ebi.ac.uknih.gov This reaction is catalyzed by the manganese-dependent enzyme arginase and represents the final step of the urea cycle. ebi.ac.uknih.govwikipedia.org The arginase enzyme cleaves L-arginine to yield L-ornithine and urea. nih.govwikipedia.orgrhea-db.org This process is essential for the disposal of excess nitrogen in the form of urea. nih.gov In mammals, two isozymes of arginase exist. Arginase I is located in the cytoplasm of liver cells and functions primarily in the urea cycle. wikipedia.org Arginase II is a mitochondrial enzyme found in various tissues, including the kidney and prostate, and is thought to regulate intracellular levels of arginine and ornithine for other metabolic purposes, such as the synthesis of proline and polyamines. nih.govwikipedia.org

Table 2: Key Enzymes in Ornithine Biosynthesis

| Enzyme | Precursor(s) | Product(s) | Metabolic Pathway | Organism Type |

|---|---|---|---|---|

| N-acetylglutamate synthase (NAGS) | Glutamate, Acetyl-CoA | N-acetylglutamate | Ornithine Biosynthesis | Prokaryotes, Eukaryotes |

| N-acetylglutamate kinase (NAGK) | N-acetylglutamate | N-acetyl-gamma-glutamyl-phosphate | Ornithine Biosynthesis | Prokaryotes, Eukaryotes |

| Arginase | L-Arginine, H2O | L-Ornithine, Urea | Urea Cycle | Ureotelic Animals |

| Ornithine aminotransferase | L-Ornithine | Pyrroline-5-carboxylate | Proline Biosynthesis | Mammals |

Integration with Polyamine Synthesis (e.g., Putrescine, Spermidine (B129725), Spermine)

Ornithine is a pivotal precursor in the biosynthesis of polyamines, a class of polycationic alkylamines essential for a multitude of cellular processes, including cell growth, differentiation, and the stabilization of cellular membranes and nucleic acids. nih.govnih.gov The initial and rate-limiting step in polyamine synthesis is the decarboxylation of ornithine to produce putrescine. nih.govresearchgate.net This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.netresearchgate.net

Once putrescine is formed, it serves as the backbone for the synthesis of higher polyamines, spermidine and spermine (B22157). nih.gov The synthesis of spermidine occurs through the transfer of an aminopropyl group from decarboxylated S-adenosyl-L-methionine (dcAdoMet) to putrescine, a reaction catalyzed by spermidine synthase. nih.gov Subsequently, spermine synthase catalyzes the addition of a second aminopropyl group from dcAdoMet to spermidine to form spermine. researchgate.net

The regulation of polyamine synthesis is tightly controlled, in part through the feedback inhibition of ODC by polyamines. nih.gov High intracellular levels of polyamines can induce the synthesis of a protein known as antizyme, which binds to ODC and targets it for degradation. nih.gov Studies have indicated that spermine is the most potent polyamine in regulating ODC activity, followed by spermidine, while putrescine is the least effective. nih.govnih.gov

The metabolic pathway linking ornithine to polyamines underscores the critical role of this amino acid in supporting cell proliferation and function. nih.govresearchgate.net Dysregulation of polyamine metabolism has been implicated in various pathological conditions, including cancer, where elevated polyamine levels are often observed. nih.gov

Conversion to Proline via Glutamate Semialdehyde

Ornithine can serve as a precursor for the synthesis of the amino acid proline through a metabolic pathway that involves the intermediate glutamate-γ-semialdehyde. nih.govwikipedia.org This conversion provides a metabolic link between the urea cycle, where ornithine is a key component, and the biosynthesis of proline, an important constituent of proteins, particularly collagen. researchgate.net

The initial step in this pathway is the transamination of the δ-amino group of ornithine to α-ketoglutarate, a reaction catalyzed by the mitochondrial enzyme ornithine aminotransferase (OAT). nih.govmdpi.comnih.gov This reaction yields glutamate-γ-semialdehyde and glutamate. mdpi.comreactome.org Glutamate-γ-semialdehyde exists in a spontaneous equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). nih.govnih.gov

P5C is a common intermediate in the metabolic pathways of both proline and ornithine. researchgate.net In the final step of proline synthesis from ornithine, P5C is reduced to proline by the enzyme pyrroline-5-carboxylate reductase (PYCR). researchgate.netnih.gov While glutamate is generally considered the primary precursor for proline biosynthesis, studies have demonstrated that cells can utilize ornithine as a sole source for proline synthesis, highlighting the physiological significance of this pathway. nih.gov The direction of the flux through the OAT-catalyzed reaction can be reversible, allowing for the synthesis of ornithine from proline under certain metabolic conditions. mdpi.comnih.gov

Aspartate-Ornithine Metabolic Interconnections

Roles in the Urea Cycle: Substrate and Regenerative Aspects

Aspartate and ornithine are central to the functioning of the urea cycle, a critical metabolic pathway that occurs primarily in the liver and is responsible for the detoxification of ammonia (B1221849) and its conversion to urea for excretion. patsnap.comfiveable.mewikipedia.org Both amino acids play indispensable roles as a substrate and a carrier molecule, respectively, ensuring the continuous operation of the cycle.

Ornithine acts as a carrier molecule that is regenerated with each turn of the cycle. libretexts.orgyoutube.com The cycle begins in the mitochondrial matrix where ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline, a reaction catalyzed by ornithine transcarbamylase (OTC). fiveable.memedlineplus.govwikipedia.org This step incorporates the first of the two nitrogen atoms that will ultimately form urea. mhmedical.com For this to occur, ornithine must be transported from the cytosol into the mitochondria by a specific transporter protein known as ornithine translocase (ORC1). wikipedia.orghrsa.govresearchgate.net

After its synthesis in the mitochondria, citrulline is transported to the cytosol. nih.gov Here, it reacts with aspartate in a reaction catalyzed by argininosuccinate (B1211890) synthetase to form argininosuccinate. wikipedia.orgnih.gov This step is crucial as it introduces the second nitrogen atom into the urea cycle, with aspartate serving as the nitrogen donor. mhmedical.comnih.gov

The subsequent cleavage of argininosuccinate by argininosuccinate lyase yields arginine and fumarate (B1241708). wikipedia.org The final step of the cycle involves the hydrolysis of arginine by arginase to produce urea and regenerate ornithine. wikipedia.orglibretexts.org This regenerated ornithine is then transported back into the mitochondria to initiate another round of the cycle. mhmedical.com Therefore, the interplay between the consumption of aspartate and the regeneration of ornithine is fundamental to the urea cycle's capacity to detoxify ammonia.

Transamination Reactions Linking Carbon and Nitrogen Metabolism

Transamination reactions are fundamental biochemical processes that involve the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by enzymes called aminotransferases or transaminases. wikipedia.org These reactions provide a crucial link between the metabolism of amino acids (nitrogen metabolism) and the metabolism of carbohydrates and lipids (carbon metabolism). Aspartate and ornithine are actively involved in such reactions, connecting their metabolic fates to central pathways like the citric acid cycle.

Aspartate is readily synthesized from the citric acid cycle intermediate oxaloacetate through a transamination reaction catalyzed by aspartate aminotransferase (AST). libretexts.orgroutledgetextbooks.com In this reversible reaction, the amino group from glutamate is transferred to oxaloacetate, forming aspartate and α-ketoglutarate. wikipedia.org This reaction is significant not only for the synthesis of aspartate but also for its catabolism, as the carbon skeleton of aspartate (oxaloacetate) can directly enter the citric acid cycle. libretexts.org Furthermore, the aspartate formed can donate its amino group in the urea cycle. wikipedia.org

Ornithine also participates in transamination reactions, primarily through the action of ornithine aminotransferase (OAT). mdpi.comnih.gov This enzyme catalyzes the reversible transfer of the δ-amino group of ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde and glutamate. nih.govreactome.org This reaction connects the metabolism of ornithine to that of glutamate and proline. mdpi.com The glutamate produced can then undergo further transamination or oxidative deamination, linking ornithine's nitrogen to the broader nitrogen metabolism of the cell. routledgetextbooks.com

The transamination of ornithine and aspartate highlights their roles as key intermediates that facilitate the flow of nitrogen and carbon between different metabolic pathways, ensuring metabolic flexibility and the efficient utilization of nutrients.

Intercompartmental Transport and Shuttle Systems (e.g., Malate-Aspartate Shuttle)

The metabolic pathways involving aspartate and ornithine are often distributed between the mitochondria and the cytosol, necessitating specialized transport systems to move these molecules across the inner mitochondrial membrane. The malate-aspartate shuttle is a prime example of such a system, crucial for the transfer of reducing equivalents (in the form of NADH) from the cytosol into the mitochondria in tissues like the liver, heart, and kidney. wikipedia.orgaklectures.comsketchy.com

The malate-aspartate shuttle involves the interconversion and transport of malate (B86768), aspartate, oxaloacetate, and glutamate. sketchy.comresearchgate.net Cytosolic NADH reduces oxaloacetate to malate, which is then transported into the mitochondrial matrix. wikipedia.org Inside the mitochondria, malate is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. sketchy.com Since oxaloacetate cannot readily cross the inner mitochondrial membrane, it is transaminated with glutamate to form aspartate and α-ketoglutarate. aklectures.com Aspartate is then transported out of the mitochondria into the cytosol in exchange for glutamate. wikipedia.org In the cytosol, aspartate is deaminated back to oxaloacetate, completing the cycle. aklectures.com This shuttle is essential for maintaining a high rate of glycolysis and for providing the mitochondria with NADH for ATP production through oxidative phosphorylation. nih.gov

The transport of ornithine across the inner mitochondrial membrane is also a critical process, particularly for the urea cycle. wikipedia.org This is facilitated by specific mitochondrial carrier proteins, namely ORC1 and ORC2. nih.govnih.gov These transporters catalyze the exchange of cytosolic ornithine for mitochondrial citrulline, a key step that links the cytosolic and mitochondrial reactions of the urea cycle. nih.govnih.gov Deficiencies in the ornithine transporter can lead to the rare genetic disorder hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome, characterized by the accumulation of ornithine and ammonia in the blood. hrsa.govnih.gov

The efficient transport of aspartate and ornithine between cellular compartments is therefore vital for the integration of major metabolic pathways, including energy metabolism and nitrogen disposal.

Enzymology and Catalytic Mechanisms of Aspartate and Ornithine Metabolism

Key Enzymes in Aspartate Metabolism

Aspartate serves as a crucial precursor for the biosynthesis of amino acids, purines, and pyrimidines. The enzymes that metabolize aspartate are characterized by intricate regulatory mechanisms that modulate pathway flux in response to cellular needs.

Aspartate Transcarbamoylase (ATCase): Allosteric Regulation and Catalytic Cycle

Aspartate Transcarbamoylase (ATCase) is a paradigm of allosteric regulation, catalyzing the first committed step in pyrimidine (B1678525) biosynthesis: the condensation of aspartate and carbamoyl (B1232498) phosphate (B84403) to form N-carbamoyl-L-aspartate. ebi.ac.ukresearchgate.net The enzyme from Escherichia coli is a dodecamer composed of two catalytic trimers and three regulatory dimers. wikipedia.org This complex structure underpins its complex regulatory behavior.

ATCase activity is modulated by both homotropic and heterotropic allosteric effects. nih.gov The binding of the substrate, aspartate, is cooperative, meaning the binding of one substrate molecule to an active site increases the affinity of the other active sites for subsequent substrate molecules. wikipedia.org This cooperativity arises from a concerted transition between a low-affinity, low-activity "tense" (T) state and a high-affinity, high-activity "relaxed" (R) state. nih.gov In the absence of substrates, the enzyme predominantly exists in the T state. researchgate.net The binding of substrates induces a significant conformational change, leading to the R state, which involves a notable expansion and rotation of the enzyme's quaternary structure. nih.gov

Heterotropic regulation is mediated by the binding of nucleotide effectors to sites on the regulatory subunits, which are distinct from the active sites on the catalytic subunits. researchgate.net ATP acts as an allosteric activator, stabilizing the R state and increasing the enzyme's affinity for substrates. ebi.ac.ukresearchgate.net Conversely, CTP, an end-product of the pyrimidine pathway, and UTP (in the presence of CTP) act as feedback inhibitors by stabilizing the T state. ebi.ac.uknih.gov This intricate balance of activation and inhibition ensures a balanced supply of pyrimidines for cellular processes like RNA and DNA synthesis. ebi.ac.ukresearchgate.net

The catalytic cycle of ATCase follows an ordered sequential mechanism. nih.gov Carbamoyl phosphate binds first to the active site, followed by aspartate. nih.gov The reaction proceeds to form N-carbamoyl-L-aspartate and inorganic phosphate. nih.gov The products are then released, with N-carbamoyl-L-aspartate leaving before the inorganic phosphate. nih.gov

| Feature | Description |

| Enzyme | Aspartate Transcarbamoylase (ATCase) |

| Substrates | L-aspartate, Carbamoyl phosphate |

| Products | N-carbamoyl-L-aspartate, Inorganic phosphate |

| Quaternary Structure | Two catalytic trimers, three regulatory dimers |

| Homotropic Regulation | Cooperative binding of aspartate |

| Allosteric Activator | ATP |

| Allosteric Inhibitors | CTP, UTP (with CTP) |

| Conformational States | Tense (T) state (low activity), Relaxed (R) state (high activity) |

Aspartate Aminotransferases (AST/GOT): Substrate Specificity and Reaction Stereochemistry

Aspartate Aminotransferase (AST), also known as Glutamic-Oxaloacetic Transaminase (GOT), is a pyridoxal phosphate (PLP)-dependent enzyme that plays a pivotal role in amino acid metabolism. wikipedia.org It catalyzes the reversible transamination between aspartate and α-ketoglutarate to produce oxaloacetate and glutamate (B1630785). psu.edu This reaction is central to the transfer of amino groups and the interplay between amino acid and carbohydrate metabolism. psu.edu

The enzyme is a homodimer, with each subunit containing an active site that is highly conserved across different species. psu.edu The substrate specificity of AST is determined by key residues within the active site. researchgate.net Specifically, two arginine residues are crucial for binding dicarboxylic acid substrates: Arg386 interacts with the α-carboxylate group of the substrate, while Arg292, from the adjacent subunit, complexes with the side-chain carboxylate. wikipedia.orgresearchgate.net This dual arginine interaction ensures high fidelity for substrates like aspartate and glutamate over those with different side chains. nih.gov

The catalytic mechanism of AST is a classic example of a "ping-pong" bi-bi reaction, involving two half-reactions. wikipedia.org

First Half-Reaction: L-aspartate binds to the enzyme-PLP complex, forming an external aldimine. The α-amino group of aspartate displaces the ε-amino group of a lysine residue (Lys258) that is initially linked to the PLP cofactor. researchgate.net This is followed by a 1,3-prototropic shift, facilitated by the released Lys258 acting as a proton acceptor/donor, which results in a ketimine intermediate. researchgate.net Hydrolysis of the ketimine releases the first product, oxaloacetate, and leaves the enzyme in its pyridoxamine phosphate (PMP) form. wikipedia.orgpsu.edu

Second Half-Reaction: The second substrate, α-ketoglutarate, enters the active site and reacts with the enzyme-PMP complex. The process is essentially the reverse of the first half-reaction, leading to the formation of L-glutamate and regenerating the original enzyme-PLP complex. wikipedia.org

The stereochemistry of the reaction is tightly controlled, with the formation of a racemic product being extremely rare. wikipedia.org The precise positioning of the substrate in the active site, guided by interactions with residues like Arg386 and Arg292, ensures the correct stereochemical outcome. researchgate.net

Aspartate Kinase: Feedback Inhibition and Isoform Diversity

Aspartate Kinase (AK) catalyzes the phosphorylation of aspartate to form β-aspartyl-phosphate, the first committed step in the biosynthesis of the "aspartate family" of amino acids, which includes methionine, lysine, and threonine. This enzyme is found in microorganisms and plants but is absent in animals, making it a target for the development of herbicides and antimicrobial agents.

A key feature of aspartate kinase is its regulation through feedback inhibition by the end-products of the biosynthetic pathway. This allosteric regulation prevents the over-accumulation of these amino acids. The sensitivity to feedback inhibition can be significant; for instance, the activity of the Saccharomyces cerevisiae AK is inhibited by threonine, with a half-maximal inhibitory concentration (IC50) of approximately 5.4 mM, which is within the physiological intracellular concentration of threonine.

In many organisms, multiple isoforms of aspartate kinase exist, each with distinct regulatory properties. Escherichia coli, for example, possesses three isozymes (AK I, II, and III), each regulated by a different end-product amino acid.

AK I (thrA): Inhibited by threonine.

AK II (metL): Inhibited by methionine.

AK III (lysC): Inhibited by lysine.

This isoform diversity allows for fine-tuned, independent control over the biosynthesis of each amino acid, responding to the specific cellular requirements for methionine, lysine, and threonine. The allosteric inhibition involves the binding of the amino acid effector to a regulatory domain, which induces a conformational change that reduces the enzyme's catalytic activity.

| Isoform (E. coli) | Gene | Feedback Inhibitor |

| Aspartate Kinase I | thrA | Threonine |

| Aspartate Kinase II | metL | Methionine |

| Aspartate Kinase III | lysC | Lysine |

Key Enzymes in Ornithine Metabolism

Ornithine is a central intermediate in the urea (B33335) cycle and a precursor for the synthesis of polyamines. The enzymes in its metabolic pathway are crucial for nitrogen disposal and cell growth regulation.

Ornithine Transcarbamoylase (OTC): Active Site Characterization and Mechanism of Citrulline Formation

Ornithine Transcarbamoylase (OTC) is a mitochondrial enzyme that catalyzes the formation of citrulline from ornithine and carbamoyl phosphate. ebi.ac.uk This reaction is a critical step in both the urea cycle in mammals and arginine biosynthesis in various organisms. wikipedia.org The enzyme typically exists as a homotrimer, with the active sites located at the interfaces between the subunits. wikipedia.org

The active site of OTC is a well-defined pocket that binds the two substrates in a specific orientation. wikipedia.org The binding of carbamoyl phosphate involves interactions with a conserved Ser-Thr-Arg-Thr-Arg motif from one subunit and a histidine residue from an adjacent subunit. wikipedia.org Key residues such as Gln, Cys, and Arg are responsible for binding the primary nitrogen of carbamoyl phosphate, while Thr, Arg, and His interact with its carbonyl oxygen. wikipedia.org A critical lysine residue (K88 in the human enzyme) is situated in the active site and participates in a hydrogen bond network essential for carbamoyl phosphate binding.

The mechanism of citrulline formation proceeds through a nucleophilic attack. ebi.ac.uk

The δ-amino group of the ornithine substrate, in its neutral form, acts as a nucleophile, attacking the carbonyl carbon of carbamoyl phosphate. ebi.ac.uk

This attack forms a tetrahedral intermediate, which is stabilized by the active site residues. ebi.ac.uk

The intermediate then collapses, leading to the elimination of the phosphate group and the formation of citrulline. ebi.ac.uk

The binding of substrates induces a conformational change in the enzyme, where specific loops, such as the SMG loop (named for a conserved Ser-Met-Gly motif), move to enclose the active site, shielding the reaction from the solvent. researchgate.netwikipedia.org

Ornithine Decarboxylase (ODC): Molecular Mechanism of Polyamine Pathway Initiation

Ornithine Decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). wikipedia.org It catalyzes the decarboxylation of ornithine to produce putrescine. wikipedia.org Polyamines are essential for numerous cellular processes, including cell growth, differentiation, and the stabilization of DNA structure, making ODC a critical enzyme for cell proliferation. wikipedia.org

ODC functions as a homodimer and requires pyridoxal phosphate (PLP) as a cofactor for its catalytic activity. wikipedia.org The molecular mechanism involves the following key steps:

The PLP cofactor is initially bound to a lysine residue (Lys69 in the human enzyme) in the active site, forming an internal Schiff base. wikipedia.org

Ornithine enters the active site and its α-amino group displaces the lysine's ε-amino group, forming a new Schiff base with PLP (an external aldimine). wikipedia.org

The PLP cofactor acts as an electron sink, facilitating the decarboxylation of the ornithine moiety to form a quinoid intermediate. wikipedia.org

This intermediate undergoes rearrangement, followed by the addition of a proton. wikipedia.org

Finally, the Lys69 residue attacks the Schiff base, releasing the product putrescine and regenerating the PLP-bound enzyme, ready for another catalytic cycle. wikipedia.org

The expression and activity of ODC are tightly regulated at multiple levels, including transcription, translation, and protein degradation, reflecting the critical importance of maintaining appropriate polyamine levels within the cell. nih.gov

Ornithine Aminotransferase (OAT): Reversible Interconversion with Glutamate Semialdehyde

Ornithine aminotransferase (OAT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, plays a crucial role in cellular nitrogen metabolism by catalyzing the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate. This transamination reaction yields L-glutamate-γ-semialdehyde (GSA) and L-glutamate. OAT is primarily located in the mitochondrial matrix of various tissues, including the liver, kidney, and retina.

The catalytic cycle of OAT follows a "ping-pong" mechanism, which consists of two distinct half-reactions. nih.gov In the first half-reaction, the enzyme binds to its first substrate, L-ornithine. The δ-amino group of ornithine attacks the internal aldimine, which is a Schiff base formed between the PLP cofactor and the ε-amino group of a conserved lysine residue (Lys292) in the active site. mdpi.comnih.gov This transaldimination reaction results in the formation of an external aldimine and the release of the lysine residue. Subsequent steps involve the tautomerization of the external aldimine to a ketimine intermediate. Hydrolysis of this ketimine releases the first product, GSA, and leaves the enzyme in its pyridoxamine-5'-phosphate (PMP) form. nih.govmdpi.com

In the second half-reaction, the second substrate, α-ketoglutarate, enters the active site and reacts with the PMP form of the enzyme. A new ketimine is formed, which then tautomerizes to an aldimine. Finally, the hydrolysis of this aldimine releases the second product, L-glutamate, and regenerates the original internal aldimine with the PLP cofactor, returning the enzyme to its initial state for the next catalytic cycle. mdpi.com The GSA produced in the first half-reaction can spontaneously cyclize to form Δ¹-pyrroline-5-carboxylate (P5C).

Several key amino acid residues within the OAT active site are critical for substrate binding and catalysis. nih.gov X-ray crystallography studies have identified Arg180, Glu235, and Arg413 as probable substrate-binding residues. nih.gov Specifically, Arg180 is thought to form a salt bridge with the α-carboxylate group of ornithine, while Tyr55 forms a hydrogen bond with the α-amino group, ensuring proper orientation of the substrate for the transfer of the distal δ-amino group. rcsb.org The neutralization of Arg413 by a salt bridge with Glu235 is also proposed to be important for the productive binding of ornithine. rcsb.org Lys292 is the catalytic residue directly involved in the formation of the Schiff base with the PLP cofactor and is considered a likely candidate for catalyzing the proton transfer steps during the reaction. rcsb.org

Arginase: Hydrolytic Cleavage of Arginine to Ornithine and Urea

Arginase is a manganese-dependent enzyme that catalyzes the final step in the urea cycle: the hydrolysis of L-arginine to L-ornithine and urea. ebi.ac.uk This reaction is essential for the detoxification of ammonia (B1221849) in ureotelic organisms. Two main isoforms exist in mammals: Arginase I, a cytosolic enzyme highly expressed in the liver, and Arginase II, a mitochondrial enzyme found in various other tissues.

The catalytic mechanism of arginase involves a binuclear manganese cluster (Mn²⁺A and Mn²⁺B) at the active site, which is crucial for its activity. ebi.ac.uk These two manganese ions are separated by approximately 3.3 Å and are bridged by a hydroxide ion and the carboxylate groups of aspartate residues. This metal-bridging hydroxide ion acts as the nucleophile in the reaction. ebi.ac.uk

The catalytic cycle begins with the binding of L-arginine to the active site. The substrate does not directly coordinate with the manganese ions. Instead, the metal-activated hydroxide ion performs a nucleophilic attack on the guanidinium carbon of the L-arginine substrate. ebi.ac.uk This attack leads to the formation of a transient, unstable tetrahedral intermediate, which is stabilized by the binuclear manganese center.

The collapse of this tetrahedral intermediate is facilitated by a proton transfer. His141, located in the active site, is proposed to act as a general acid, donating a proton to the leaving amino group of what will become L-ornithine. researchgate.netrcsb.org This protonation event is believed to involve a conformational change of the His141 side chain. researchgate.net Asp128 also plays a role in mediating this proton transfer. ebi.ac.uk Following the collapse of the intermediate, L-ornithine and urea are formed.

In the final step of the catalytic cycle, the products are released, and the active site is regenerated. A water molecule enters the active site to bridge the binuclear manganese cluster, and the dissociation of the products facilitates the ionization of this water molecule to regenerate the catalytically active hydroxide ion. The proton from this new water molecule is shuttled to the bulk solvent, a process mediated by the side chain of His141. ebi.ac.uk

Structural Biology of Aspartate and Ornithine Metabolizing Enzymes

The three-dimensional structures of the enzymes involved in aspartate and ornithine metabolism provide critical insights into their catalytic mechanisms and regulation. Techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) have been instrumental in elucidating the atomic details of these complex molecular machines.

X-ray Crystallography and Cryo-EM Studies of Enzyme Complexes

Ornithine Aminotransferase (OAT)

The crystal structure of human recombinant OAT has been determined to a resolution of 2.5 Å (PDB ID: 1OAT). nih.gov The enzyme exists as a homodimer, with each monomer consisting of a large domain, a C-terminal small domain, and an N-terminal region. nih.govrcsb.org The large domain features a characteristic central seven-stranded β-sheet covered by eight α-helices. nih.gov The active site is located at the interface between the two domains and the two subunits of the dimer. The PLP cofactor is bound via a Schiff base to Lys292. nih.govrcsb.org

High-resolution crystal structures of OAT in complex with inhibitors have provided further details of the active site. For instance, the structure of OAT complexed with the inhibitor 5-fluoromethylornithine has been solved at 1.95 Å resolution (PDB ID: 2OAT). rcsb.org These studies have confirmed the roles of key residues in substrate and inhibitor binding, such as Arg180 and Tyr55. rcsb.org

Arginase

The crystal structure of human arginase I has been solved to an ultrahigh resolution of 1.29 Å in a complex with the inhibitor 2(S)-amino-6-boronohexanoic acid (ABH) (PDB ID: 2AEB). rcsb.org These high-resolution structures have provided an unprecedented view of the binuclear manganese cluster at the heart of the active site. rcsb.org They reveal the precise coordination of the manganese ions and the bridging hydroxide ion, which is the key nucleophile in the catalytic reaction. The structure also highlights the hydrogen bond networks that stabilize the binding of substrates and inhibitors. rcsb.org

Cryo-electron microscopy (Cryo-EM) has also been employed to study the structure of human arginase 1, particularly in complex with inhibitory monoclonal antibodies (mAbs). For example, the structure of trimeric human Arginase 1 in complex with mAb3 was determined (PDB ID: 7LF1). rcsb.org These studies, with resolutions reaching 3.5 Å or better, have been crucial in mapping the epitopes and paratopes of these antibodies and have revealed that they can inhibit the enzyme through both orthosteric and allosteric mechanisms. rcsb.org

| Enzyme | Technique | PDB ID | Resolution | Key Findings |

| Ornithine Aminotransferase | X-ray Crystallography | 1OAT | 2.5 Å | Dimeric structure with a large and small domain per monomer. Active site at the domain/subunit interface. PLP cofactor bound to Lys292. nih.govrcsb.org |

| Ornithine Aminotransferase | X-ray Crystallography | 2OAT | 1.95 Å | Complex with 5-fluoromethylornithine. Revealed atomic details of inhibitor binding and interactions with active site residues Arg180 and Tyr55. rcsb.org |

| Arginase I | X-ray Crystallography | 2AEB | 1.29 Å | Ultrahigh-resolution structure with inhibitor ABH. Detailed view of the binuclear manganese cluster and the basis for high-affinity inhibitor binding. rcsb.org |

| Arginase I | Cryo-EM | 7LF1 | ~3.5 Å | Structure in complex with an inhibitory antibody. Revealed the mechanism of antibody-mediated inhibition through both orthosteric and allosteric effects. rcsb.org |

Dynamics of Enzyme Conformational Changes during Catalysis

The catalytic efficiency of enzymes often relies on their ability to undergo conformational changes during the reaction cycle. These dynamic movements can facilitate substrate binding, position catalytic residues correctly, and aid in product release.

Ornithine Aminotransferase (OAT)

Arginase

In contrast to OAT, arginase exhibits a notable degree of conformational flexibility, particularly in the loops that surround the entrance to the active site. nih.govresearchgate.net Molecular dynamics (MD) simulations have been instrumental in revealing the dynamic nature of the arginase active site. nih.govtandfonline.com These simulations have shown that three loops directly interacting with known ligands can undergo significant movement, leading to a "cavity opening" phenomenon. nih.gov This plasticity in the size of the active site suggests that the enzyme can adapt to bind its substrate and may also allow for the entry of larger ligands. nih.gov

The binding of substrates and inhibitors can induce conformational changes in these flexible loops. For example, simulations of the arginase-ornithine complex show fluctuations in the interaction patterns, indicating local flexibility. nih.gov Furthermore, the binding of the inhibitor ABH has been observed in some simulations to cause a closure of the cavity around the inhibitor. nih.gov While the regions coordinating the manganese ions remain relatively motionless, the flexibility of the active site loops is a key feature of arginase's catalytic mechanism and its interaction with inhibitors. nih.gov Studies on arginine kinase, a related enzyme, have also highlighted the importance of "open" and "closed" conformations, which involve significant rearrangements in domain positioning and loop dynamics that are crucial for catalysis. nih.govmdpi.com

Intermolecular Interactions and Functional Roles in Cellular Processes

Aspartate's Involvement in Nucleotide Biosynthesis (Purines and Pyrimidines)

Aspartate is a critical precursor in the de novo synthesis of nucleotides, the fundamental building blocks of DNA and RNA. It contributes atoms to the ring structures of both purines and pyrimidines.

Purine (B94841) Biosynthesis: In the formation of the purine ring, the entire glycine molecule provides atoms 4, 5, and 7, while aspartate contributes nitrogen atom 1 (N1). The amino group from aspartate is added to a carboxyl group intermediate in a process that requires energy in the form of ATP. Subsequently, fumarate (B1241708) is removed, leaving the nitrogen atom incorporated into the purine ring. The initial purine nucleotide formed through this pathway is inosine monophosphate (IMP), which then serves as a precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The conversion of IMP to AMP specifically requires the input of aspartate and energy from guanosine triphosphate (GTP).

Pyrimidine (B1678525) Biosynthesis: The synthesis of the simpler pyrimidine ring also relies on aspartate. The first step involves the synthesis of carbamoyl (B1232498) phosphate (B84403) in the cytosol from glutamine and carbon dioxide. Aspartate then condenses with carbamoyl phosphate in a reaction catalyzed by aspartate transcarbamoylase (ATC) to form N-carbamylaspartate. This reaction is the first committed step in the pyrimidine biosynthesis pathway. The subsequent reactions involve ring closure and a series of transformations to eventually produce uridine monophosphate (UMP), the initial pyrimidine nucleotide, from which other pyrimidines like cytidine triphosphate (CTP) are synthesized.

The following table summarizes the contribution of aspartate to nucleotide synthesis.

| Nucleotide Class | Specific Contribution of Aspartate | Key Enzyme | Initial Product |

| Purines | Provides Nitrogen atom 1 (N1) for the purine ring | Not specified in results | Inosine Monophosphate (IMP) |

| Pyrimidines | Provides atoms N1, C4, C5, and C6 of the pyrimidine ring | Aspartate Transcarbamoylase (ATC) | Uridine Monophosphate (UMP) |

Ornithine's Role as a Nitrogen Scavenger and Ammonia (B1221849) Homeostasis Regulator (biochemical mechanisms)

Ornithine is a central molecule in the regulation of ammonia homeostasis, primarily through its indispensable role in the urea (B33335) cycle. The urea cycle is a liver-based metabolic pathway that converts toxic ammonia, a byproduct of protein and amino acid metabolism, into the less toxic compound urea, which can be safely excreted by the kidneys.

The biochemical mechanism begins when ornithine, present in the mitochondrial matrix of liver cells, combines with carbamoyl phosphate. This reaction, catalyzed by ornithine transcarbamylase (OTC), forms citrulline. Citrulline is then transported to the cytosol, where it undergoes a series of reactions that incorporate a second nitrogen atom (from aspartate) to eventually form arginine.

In the final step of the cycle, the enzyme arginase cleaves arginine to produce urea and regenerate ornithine. This regenerated ornithine is then transported back into the mitochondria to begin another round of the cycle. By acting as a carrier for nitrogen atoms and cyclically regenerating, ornithine is essential for the continuous detoxification of ammonia.

L-ornithine L-aspartate (LOLA), a stable salt, enhances ammonia detoxification through the actions of both its components. The supplied ornithine acts as a substrate to stimulate the urea cycle. Specifically, it activates carbamoyl phosphate synthetase, the rate-limiting enzyme in urea synthesis. This enhances the conversion of ammonia to urea in the periportal hepatocytes of the liver.

Beyond the liver, ornithine contributes to ammonia homeostasis in other tissues. In skeletal muscle, ornithine can be used as a substrate for the synthesis of glutamine from ammonia, providing an alternative pathway for nitrogen disposal. Agents that provide an alternative pathway for nitrogen excretion, known as nitrogen scavengers, are crucial in conditions where the urea cycle is impaired. Ornithine's function in facilitating the conversion of ammonia into urea and glutamine solidifies its role as a key regulator of ammonia levels in the body.

| Step in Ammonia Detoxification | Role of Ornithine | Key Enzyme | Cellular Location |

| Urea Cycle Initiation | Combines with carbamoyl phosphate | Ornithine Transcarbamylase (OTC) | Mitochondria (Liver) |

| Urea Cycle Regeneration | Regenerated from arginine cleavage | Arginase | Cytosol (Liver) |

| Urea Cycle Stimulation | Activates rate-limiting enzyme and serves as a substrate | Carbamoyl Phosphate Synthetase I | Mitochondria (Liver) |

| Peripheral Detoxification | Substrate for glutamine synthesis | Glutamine Synthetase | Skeletal Muscle |

Aspartate and Ornithine as Precursors for Signaling Molecules (e.g., Nitric Oxide via Arginine)

Ornithine and aspartate are indirectly involved in the synthesis of important signaling molecules, most notably nitric oxide (NO). The direct precursor for NO is the amino acid arginine. The enzyme nitric oxide synthase (NOS) catalyzes the conversion of arginine into nitric oxide and citrulline.

The connection to ornithine and aspartate lies in their roles within the urea cycle, which is biochemically linked to arginine synthesis. Ornithine is a key intermediate in the urea cycle, which ultimately produces arginine. L-Ornithine can be metabolized to L-arginine, thereby increasing the substrate availability for NOS.

When L-Ornithine L-Aspartate (LOLA) is administered, the L-ornithine component can increase the production of arginine, which in turn can enhance the synthesis of nitric oxide. Nitric oxide is a critical signaling molecule with diverse physiological functions, including the relaxation and dilation of blood vessels, which helps to improve blood flow and regulate blood pressure. It also plays roles in neurotransmission and immune function.

Aspartate's role is also linked to the urea cycle, where it provides the second amino group required for the formation of argininosuccinate (B1211890), the immediate precursor to arginine. Therefore, both amino acids contribute to maintaining the pool of arginine necessary for adequate nitric oxide production.

Integration into Carbon-Nitrogen Balance and Metabolism

Aspartate and ornithine are pivotal in integrating the metabolism of carbon and nitrogen, ensuring a balance between energy production, biosynthesis, and waste disposal.

Aspartate's Dual Role: Aspartate functions at the crossroads of carbon and nitrogen metabolism. As a nitrogen donor in the urea cycle and nucleotide synthesis, it is crucial for managing nitrogenous compounds. Concurrently, its carbon skeleton can be introduced into the Krebs cycle (citric acid cycle) as oxaloacetate, an important intermediate for energy metabolism. This allows aspartate to provide a route for the disposal of ammonia through its synthesis of non-toxic amino acids, effectively linking the urea and Krebs cycles.

Ornithine's Central Function in Nitrogen Disposal: Ornithine's primary role is in the urea cycle, the body's main pathway for disposing of excess nitrogen. The cycle not only detoxifies ammonia but also consumes bicarbonate (derived from carbon dioxide), thereby helping to maintain pH balance. Beyond the urea cycle, ornithine is a precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), which are essential for cell division and growth. It also serves as a precursor for proline and glutamate (B1630785), highlighting its broader metabolic significance.

Advanced Analytical Methodologies for Aspartate and Ornithine Research

Isotopic Tracing and Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful approach for quantifying the rates of metabolic reactions within a biological system. By using isotopically labeled molecules, researchers can track the transformation of atoms through metabolic pathways, providing a dynamic view of cellular function. frontiersin.orgcreative-proteomics.com

Stable Isotope Labeling with ¹³C and ¹⁵N

Stable isotope labeling is a foundational technique in metabolic research, offering a safe and precise way to trace the journey of molecules like aspartate and ornithine through biochemical pathways. chempep.com Unlike radioactive isotopes, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) pose no health hazards, making them suitable for a wide range of applications, including in vivo studies. chempep.com These non-radioactive isotopes replace their more abundant counterparts (¹²C and ¹⁴N), acting as tracers that can be detected by specialized analytical instruments. chempep.com

Researchers can introduce ¹³C- or ¹⁵N-labeled precursors into cells, tissues, or whole organisms. researchgate.netisotope.com As these precursors are metabolized, the heavy isotopes are incorporated into downstream products, including aspartate and ornithine. By analyzing the pattern and extent of isotope incorporation, it is possible to elucidate metabolic pathways and quantify the flux through them. For example, in a study on brain energy metabolism, [1-¹³C]D-glucose and [1,2-¹³C]acetate were used as labeled substrates to investigate the metabolic effects of L-ornithine and L-aspartate. nih.gov The labeling patterns in resulting metabolites, such as glutamate (B1630785) and GABA, which are linked to ornithine and aspartate metabolism, reveal the activity of specific metabolic routes. nih.gov

The choice of labeling pattern—whether uniform (all carbons replaced with ¹³C) or at specific sites—depends on the research question. chempep.com This precise control over labeling allows for detailed investigation of specific enzymatic reactions and pathway convergences. chempep.comckisotopes.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Metabolite Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that allows for the identification and quantification of metabolites in biological samples, including intact tissues and living cells. mdpi.comspringernature.com This makes it uniquely suited for in situ and real-time metabolic profiling. mdpi.com The technique is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H, ¹³C, and ¹⁵N absorb and re-emit electromagnetic radiation at specific frequencies, creating a unique spectral fingerprint for each molecule. mdpi.comnih.gov

In studies involving aspartate and ornithine, ¹H NMR is often used for broad metabolic profiling of tissue extracts or biofluids. nih.govnih.gov However, when combined with stable isotope labeling, ¹³C and ¹⁵N NMR become exceptionally powerful tools for flux analysis. mdpi.com For instance, after introducing a ¹³C-labeled substrate, ¹³C NMR can directly measure the incorporation of the label into aspartate, ornithine, and related metabolites. nih.gov This provides quantitative data on the metabolic activity of pathways such as the urea (B33335) cycle and the tricarboxylic acid (TCA) cycle, where both amino acids are key players. nih.gov The non-invasive nature of NMR allows for the study of metabolic dynamics over time without destroying the sample, offering a window into the real-time operations of the cell. mdpi.com

Mass Spectrometry-Based Fluxomics

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. frontiersin.org When coupled with isotopic labeling, MS-based fluxomics provides detailed information on metabolic fluxes with high precision and sensitivity. frontiersin.orgcreative-proteomics.com The methodology involves introducing a stable isotope-labeled substrate (e.g., ¹³C-glucose or ¹⁵N-glutamine) into a biological system and then measuring the mass isotopomer distribution of downstream metabolites like aspartate and ornithine.

The mass isotopomer distribution refers to the relative abundance of a metabolite with different numbers of heavy isotopes (e.g., M+0 for the unlabeled molecule, M+1 for the molecule with one ¹³C atom, M+2 for two ¹³C atoms, and so on). This distribution pattern is a direct consequence of the metabolic pathways that were active in converting the labeled substrate into the target metabolite. By analyzing these patterns with computational models, researchers can calculate the relative or absolute fluxes through various metabolic pathways. frontiersin.org This approach has been instrumental in understanding how metabolic networks, including those involving aspartate and ornithine, are rewired in different physiological and pathological states. core.ac.uk

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for separating complex mixtures into their individual components, enabling precise quantification. For polar molecules like aspartic acid and ornithine, liquid and gas chromatography are the primary methods used.

Ultra-High Performance Liquid Chromatography (UHPLC) with Various Detection Modes (e.g., MS, UV, Fluorescence)

Ultra-High Performance Liquid Chromatography (UHPLC) is a refinement of HPLC that uses smaller column particles and higher pressures to achieve faster separations with greater resolution and sensitivity. It is a cornerstone for the analysis of amino acids in diverse samples. chromatographyonline.comnih.gov

UHPLC-MS: The coupling of UHPLC with Mass Spectrometry provides the highest level of sensitivity and selectivity. As compounds elute from the UHPLC column, they are ionized and analyzed by the mass spectrometer, which acts as a highly specific detector. This is particularly useful for analyzing complex biological matrices where other compounds might interfere with detection. LC-MS/MS has been used to detect lipid metabolites in studies of ornithine-induced pancreatitis, demonstrating its power in complex biological models. nih.gov

UHPLC-UV: Many methods for analyzing L-ornithine L-aspartate utilize UV detection. semanticscholar.orgimpactfactor.org Since amino acids themselves often lack a strong UV chromophore, analysis can be performed at low wavelengths (e.g., 190-250 nm) or after derivatization with a UV-absorbing tag. nih.govgoogle.comacs.org For instance, a method for detecting impurities in ornithine aspartate uses a UV wavelength of 205 nm. google.com Another validated method for L-ornithine L-aspartate sets the detection wavelength at 225 nm. impactfactor.org Derivatization with 2,4-dinitro-1-fluorobenzene (DNFB) allows for the quantification of aspartate using UV detection at 363 nm, forming highly stable derivatives. nih.gov

UHPLC-Fluorescence: For highly sensitive quantification, pre- or post-column derivatization with fluorescent reagents is often employed. nih.govmdpi.com Reagents like o-phthaldialdehyde (OPA) or 2,3-naphthalenedicarboxaldehyde (NDA) react with primary amines to form highly fluorescent products. nih.govmdpi.com An HPLC method using NDA derivatization was able to separate and quantify 18 amino acids, including aspartic acid, with limits of quantification in the femtomole range. mdpi.com

A comparison of various UHPLC methods highlights the trade-offs between derivatization requirements, sensitivity, and simplicity.

| Detection Mode | Derivatization | Typical Wavelength/Reagent | Sensitivity | Key Features |

| Mass Spectrometry (MS) | Not required | N/A | Very High | High specificity and structural information; ideal for complex matrices. nih.gov |

| UV-Visible (UV) | Optional | 205-225 nm (underivatized) impactfactor.orggoogle.com | Moderate | Simple and robust; derivatization (e.g., with DNFB) enhances sensitivity. nih.gov |

| Fluorescence | Required | OPA, NDA nih.govmdpi.com | High | Excellent for trace-level quantification. mdpi.com |

| Charged Aerosol Detection (CAD) | Not required | N/A | Good | Provides near-universal response for non-volatile analytes; useful for underivatized amino acids. chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Amino Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for amino acid analysis. However, due to the low volatility and polar nature of amino acids like aspartate and ornithine, they cannot be analyzed directly. sigmaaldrich.comthermofisher.com They must first undergo a chemical derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.comthermofisher.comresearchgate.net

The derivatization process typically involves replacing the active hydrogens on the amine (-NH2) and carboxyl (-COOH) groups with nonpolar moieties. sigmaaldrich.com Common derivatization strategies include:

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comthermofisher.com TBDMS derivatives are noted for being more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com

Acylation/Esterification: This two-step process first converts the carboxyl group to an ester (e.g., a methyl ester) followed by acylation of the amine group with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

Once derivatized, the amino acids are separated on a GC column and detected by a mass spectrometer. The MS provides both quantification and structural information from the fragmentation patterns of the derivatives, allowing for confident identification. sigmaaldrich.com GC-MS is particularly useful for discriminating between structurally similar amino acids, such as ornithine and citrulline, where specific derivatization procedures can yield unique mass fragments for each compound. nih.gov

| Derivatization Reagent | Abbreviation | Target Groups | Key Features |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2, -SH | Forms stable TBDMS derivatives, less moisture sensitive. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2, -SH | Common silylation reagent, by-products are highly volatile. thermofisher.com |

| Pentafluoropropionic anhydride (with alcohol) | PFPA | -NH2, -OH (after esterification of -COOH) | Used in a two-step process; useful for creating volatile derivatives for GC. nih.gov |

Ion Exchange Chromatography with Post-Column Derivatization

Ion exchange chromatography (IEC) coupled with post-column derivatization stands as a robust and well-established methodology for the quantitative analysis of amino acids, including aspartate and ornithine. pickeringlabs.comsemanticscholar.org This technique, pioneered by Moore and Stein, separates amino acids based on their net charge, which is influenced by the pH of the mobile phase. pickeringlabs.com193.16.218 The stationary phase typically consists of a resin with charged functional groups. For the analysis of basic amino acids like ornithine and acidic amino acids like aspartate, a cation exchange resin is commonly employed. libretexts.org

The fundamental principle of separation in IEC involves the reversible binding of charged amino acid molecules to the oppositely charged stationary phase. pickeringlabs.com The elution of the bound amino acids is then achieved by altering the pH or the ionic strength of the mobile phase, which in turn modifies the charge of the amino acids and their affinity for the resin. pickeringlabs.comlibretexts.org The use of either sodium or lithium-based buffer systems is common, with lithium buffers often being preferred for the analysis of complex biological fluids as they can resolve a greater number of ninhydrin-positive compounds. 193.16.218uni-mate.hu

A significant advantage of IEC with post-column derivatization is its relative insensitivity to the sample matrix. pickeringlabs.com This is because the separation and derivatization steps are distinct events, allowing for independent optimization of each. pickeringlabs.com This contrasts with pre-column derivatization methods where the derivatizing reagent competes with all components in the sample matrix. pickeringlabs.com Consequently, sample preparation for IEC can be simpler, often requiring only dilution and filtration. 193.16.218

Following chromatographic separation, the eluted amino acids are mixed with a derivatizing agent to produce a colored or fluorescent compound that can be detected spectrophotometrically or fluorometrically. 193.16.218libretexts.org Ninhydrin (B49086) is a classic and widely used reagent that reacts with most amino acids to produce a deep purple color (Ruhemann's purple), which is typically measured at 570 nm. 193.16.218libretexts.org The reaction occurs in a heated reaction coil through which the column effluent and ninhydrin solution are pumped. 193.16.218 The intensity of the resulting color is directly proportional to the concentration of the amino acid. libretexts.org

| Parameter | Typical Value/Condition | Source(s) |

| Stationary Phase | Cation exchange resin (e.g., sulfonated polystyrene) | libretexts.org |

| Mobile Phase | Sodium or Lithium citrate (B86180) buffers with a pH gradient | 193.16.218uni-mate.hu |

| Flow Rate | 0.2 - 1.0 mL/min | google.com |

| Column Temperature | 30 - 70 °C | google.com |

| Derivatization Reagent | Ninhydrin solution | 193.16.218libretexts.org |

| Reaction Temperature | 95 - 130 °C | 193.16.218 |

| Detection Wavelength | 570 nm (for most amino acids), 440 nm (for proline) | libretexts.org |

Enzymatic Assays and Kinetic Characterization in Vitro and In Vivo

Enzymatic assays provide a highly specific and sensitive means to quantify aspartate and ornithine and to characterize the kinetics of the enzymes involved in their metabolism. These assays are crucial for understanding the roles of these amino acids in various physiological and pathological processes.

Aspartate Aminotransferase (AST) Assays:

Aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT), is a key enzyme in amino acid metabolism that catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, yielding oxaloacetate and glutamate. abcam.combioassaysys.comcellbiolabs.com The activity of AST is a widely used biomarker for liver and heart function. bioassaysys.comaatbio.com

A common in vitro assay for AST activity is a coupled-enzyme assay. abcam.combioassaysys.com In this method, the production of oxaloacetate from the AST-catalyzed reaction is coupled to the activity of malate (B86768) dehydrogenase (MDH). MDH reduces oxaloacetate to malate, a reaction that involves the oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. bioassaysys.comvitroscient.com The rate of AST activity is therefore determined by measuring the decrease in absorbance of NADH at 340 nm. bioassaysys.com The reaction scheme is as follows:

Aspartate + α-Ketoglutarate ⇌ Oxaloacetate + Glutamate (catalyzed by AST)

Oxaloacetate + NADH + H+ ⇌ L-Malate + NAD+ (catalyzed by MDH)

Kinetic studies of AST have been performed in vitro to understand its substrate specificity and mechanism of action. nih.govnih.govmdpi.com These studies provide valuable information on the enzyme's Michaelis constant (Km) and maximum velocity (Vmax) for its substrates.

Ornithine-Metabolizing Enzyme Assays:

Several enzymes are involved in the metabolism of ornithine, including ornithine aminotransferase (OAT) and ornithine transcarbamylase (OTC). nih.govwikipedia.org

Ornithine Aminotransferase (OAT) Assays: OAT catalyzes the transfer of the δ-amino group of ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde (which spontaneously cyclizes to Δ1-pyrroline-5-carboxylate, P5C) and glutamate. nih.gov A continuous coupled assay for OAT involves the reduction of P5C by pyrroline-5-carboxylate reductase (PYCR1), which is coupled to the oxidation of NADH. nih.gov The OAT activity is monitored by the decrease in NADH absorbance at 340 nm. nih.gov

Ornithine Transcarbamylase (OTC) Assays: OTC is a key enzyme in the urea cycle, catalyzing the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate (B84403). wikipedia.org A novel enzymatic assay for OTC activity involves a coupled reaction with ornithine:2-oxo-acid aminotransferase (OKAT) and 1-pyrroline-5-carboxylate dehydrogenase (P5CDH), where the formation of L-ornithine from L-citrulline is measured spectrophotometrically at 340 nm. tandfonline.com Recent advancements have also led to the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays for measuring OTC activity in plasma. aliribio.comresearchgate.net

The kinetic parameters of these enzymes are critical for understanding their function and for the diagnosis of metabolic disorders.

| Enzyme | Substrate(s) | Assay Principle | Measured Parameter | Typical Km (mM) | Typical kcat (s⁻¹) | Source(s) |

| Aspartate Aminotransferase (AST/GOT) | Aspartate, α-Ketoglutarate | Coupled reaction with Malate Dehydrogenase | Decrease in NADH absorbance at 340 nm | Aspartate: 2-10; α-KG: 0.04-0.12 | - | bioassaysys.commdpi.com |

| Ornithine Aminotransferase (OAT) | Ornithine, α-Ketoglutarate | Coupled reaction with Pyrroline-5-Carboxylate Reductase | Decrease in NADH absorbance at 340 nm | Ornithine: 2.8-5.5; α-KG: 0.8-2.2 | - | nih.govnih.gov |

| Ornithine Transcarbamylase (OTC) | Ornithine, Carbamoyl Phosphate | Formation of citrulline | Quantification of citrulline by colorimetry or LC-MS/MS | Ornithine: 0.1-0.7; CP: 0.02-1.0 | - | tandfonline.comaliribio.commedscape.com |

Comparative Biochemistry and Evolutionary Aspects of Aspartate and Ornithine Pathways

Diversity of Metabolic Pathways Across Domains of Life (Bacteria, Archaea, Eukaryotes)

The core metabolic pathways involving aspartate and ornithine show both conservation and significant variation across Bacteria, Archaea, and Eukaryotes. Aspartate serves as a precursor for several other amino acids, including lysine, threonine, methionine, and isoleucine, and is a key component in the biosynthesis of pyrimidines. Ornithine is a central intermediate in the urea (B33335) cycle and the biosynthesis of arginine and polyamines.

In Eukaryotes , the pathways are often compartmentalized. For instance, in mammals, ornithine transcarbamoylase (OTC), a key enzyme in the urea cycle, is located in the mitochondrial matrix. frontiersin.org This sequestration is crucial for preventing the toxic accumulation of ammonia (B1221849) in the cytoplasm. The synthesis of ornithine itself can occur from glutamate (B1630785), which is then converted to arginine, proline, and putrescine. usda.gov In plants, aspartate metabolism is intricately linked with the tricarboxylic acid (TCA) cycle and plays a multifaceted role in amino acid homeostasis. elsevierpure.com

Bacteria exhibit a wide diversity in these pathways. For example, Escherichia coli possesses both aspartate transcarbamoylase (ATCase) for pyrimidine (B1678525) biosynthesis and ornithine transcarbamoylase (OTCase) for arginine biosynthesis. nih.govnih.govnih.gov The regulation of these pathways is tightly controlled to meet the metabolic needs of the cell.

While less is known about the specifics in many Archaea , they share the fundamental enzymatic machinery. For instance, the hyperthermophilic archaeon Pyrococcus abyssi has a version of aspartate transcarbamoylase. wikipedia.org The presence of these enzymes across all three domains points to their ancient origins and essential functions.

| Domain | Key Features of Aspartate/Ornithine Pathways | Example Organism |

| Eukaryotes | Compartmentalization of pathways (e.g., OTC in mitochondria). Ornithine as a precursor for arginine, proline, and polyamines. Aspartate's role in the TCA cycle and amino acid synthesis. frontiersin.orgusda.govelsevierpure.com | Homo sapiens, Solanum lycopersicum (tomato) |

| Bacteria | Diverse and tightly regulated pathways for amino acid and nucleotide synthesis. nih.govnih.govnih.gov | Escherichia coli |

| Archaea | Presence of core enzymes like aspartate transcarbamoylase, indicating ancient origins of these pathways. wikipedia.org | Pyrococcus abyssi |

Evolutionary Relationships and Gene Duplication Events of Key Enzymes (e.g., ATCase and OTCase)

The evolutionary history of the key enzymes in aspartate and ornithine metabolism, particularly aspartate transcarbamoylase (ATCase) and ornithine transcarbamoylase (OTCase), provides a clear example of evolution by gene duplication and subsequent divergence. These two enzymes belong to the same protein family, the ATCase/OTCase family, and share a common evolutionary origin. nih.govnih.govwikipedia.org They catalyze analogous reactions, transferring a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to either L-aspartate (ATCase) or L-ornithine (OTCase). frontiersin.org

The structural similarity between these two enzymes strongly supports the hypothesis that they arose from a common ancestral gene through a duplication event. Following duplication, one copy of the gene retained the original function while the other evolved a new substrate specificity, leading to the distinct roles of ATCase and OTCase in pyrimidine and arginine biosynthesis, respectively. Both enzymes are typically trimeric in their catalytic form, and their active sites are often located at the interface between adjacent polypeptide chains. nih.gov

| Enzyme | Function | Evolutionary Relationship | Evidence of Common Ancestry |

| Aspartate Transcarbamoylase (ATCase) | Catalyzes the second step in pyrimidine biosynthesis. wikipedia.org | Descended from a common ancestral gene with OTCase. nih.govnih.gov | 25-40% primary sequence homology with OTCase. Similar secondary and tertiary structures. nih.govnih.govnih.govwikipedia.org |

| Ornithine Transcarbamoylase (OTCase) | Catalyzes the conversion of ornithine to citrulline in the arginine biosynthesis pathway. frontiersin.orgwikipedia.org | Descended from a common ancestral gene with ATCase. nih.govnih.gov | Conserved regions for carbamoyl phosphate binding. nih.govnih.gov |

Adaptation of Aspartate and Ornithine Metabolism in Various Organisms (e.g., Plants, Microorganisms)

The metabolism of aspartate and ornithine has been adapted to suit the specific physiological needs and environmental conditions of different organisms.

In plants , the metabolism of ornithine is a central hub connecting the synthesis of several important compounds, including polyamines, amino acids, and alkaloids. The regulation of ornithine biosynthesis from glutamate is critical for plant development and stress response. usda.gov For instance, overexpression of the gene for N-acetyl-glutamate synthase (NAGS), a key regulatory enzyme in ornithine biosynthesis, in transgenic plants has been shown to increase cellular ornithine levels, leading to enhanced seed viability and tolerance to salt and drought stress. usda.gov Furthermore, the enzymes ATCase and OTCase are involved in fruit ripening in both climacteric and non-climacteric fruits. nih.gov

Microorganisms also display remarkable adaptations in these pathways. The allosteric regulation of ATCase in bacteria is a classic example of metabolic control. proteopedia.org The enzyme is inhibited by the end product of the pyrimidine pathway, CTP, ensuring that the cell does not expend energy producing nucleotides when they are already abundant. proteopedia.org This feedback inhibition allows for precise control over the metabolic flux through the pathway.

Phylogenetic Analysis of Aspartate and Ornithine Metabolic Genes

Phylogenetic analysis of the genes encoding enzymes of the aspartate and ornithine metabolic pathways provides insights into their evolutionary history and the relationships between different organisms. Such analyses have confirmed that ATCase and OTCase form distinct clades, supporting the gene duplication theory. nih.gov

A study of carbamoyltransferase genes across the plant kingdom identified 393 such genes, which were found to be highly conserved. nih.gov The phylogenetic tree constructed from these sequences clearly separated the ATCase and OTCase genes into distinct red and green clades, respectively. nih.gov This clear separation indicates that the duplication event that gave rise to these two distinct enzymes occurred early in the evolutionary history of life.

The broader application of phylogenetic analysis to entire metabolic pathways allows for a more comprehensive understanding of the evolution of metabolism. uiuc.edu By comparing the sequences of all enzymes in a given pathway across different species, it is possible to reconstruct the evolutionary history of the entire pathway and identify instances of horizontal gene transfer and other evolutionary events. uiuc.edu

Theoretical and Computational Approaches to Aspartate and Ornithine Systems